Ethyl 3-(2-nitroethyl)indolizine-2-carboxylate
Description
Ethyl 3-(2-nitroethyl)indolizine-2-carboxylate is a nitro-functionalized indolizine derivative characterized by a 2-nitroethyl substituent at position 3 and an ethyl ester group at position 2 of the indolizine core. Indolizines are bicyclic heterocycles with a bridgehead nitrogen, known for diverse pharmacological activities, including anticancer, anti-inflammatory, and glycosidase inhibition properties .
Properties
IUPAC Name |
ethyl 3-(2-nitroethyl)indolizine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-13(16)11-9-10-5-3-4-7-14(10)12(11)6-8-15(17)18/h3-5,7,9H,2,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXDBMRLKNPXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=C1)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolizine derivatives, including Ethyl 3-(2-nitroethyl)indolizine-2-carboxylate, often involves the construction of the indolizine ring system through various synthetic routes. One common method involves the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide . Another approach includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of indolizine derivatives generally involves scalable reactions that can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-nitroethyl)indolizine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indolizine ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Ethyl 3-(2-nitroethyl)indolizine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored for therapeutic applications due to its potential biological effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-nitroethyl)indolizine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with specific receptors or enzymes, leading to changes in cellular processes . For example, indolizine derivatives have been shown to bind with high affinity to multiple receptors, which can result in antiviral, anticancer, and other therapeutic effects .
Comparison with Similar Compounds
Structural Features
| Compound | Substituents (Position) | Key Functional Groups |
|---|---|---|
| Ethyl 3-(2-nitroethyl)indolizine-2-carboxylate | 2-Nitroethyl (C3), Ethyl ester (C2) | Nitro, ester |
| Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate | Acetyl (C7), Benzoyl (C3), Ethyl ester (C1) | Ketone, ester, aromatic |
| Ethyl indolizine-2-carboxylate | Unsubstituted core, Ethyl ester (C2) | Ester |
Key Differences :
- Position of Ester Group : The target compound has a C2 ester, whereas analogues like 2a-r feature C1 esters, altering electronic distribution .
Physicochemical and Spectroscopic Properties
Spectroscopic Data
- IR Spectroscopy: Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate shows peaks at 1685 cm⁻¹ (C=O ester) and 1575 cm⁻¹ (C=C aromatic) . The nitroethyl group in the target compound would exhibit strong NO₂ stretching (~1520–1350 cm⁻¹).
- NMR : Ethyl indolizine-2-carboxylate displays characteristic signals at δ 1.35 (t, CH₂CH₃) and δ 4.35 (q, COOCH₂) in ¹H NMR . Nitroethyl substituents would introduce additional deshielding in adjacent protons.
Solubility and Stability
- Nitroethyl Derivatives : Expected to have lower solubility in polar solvents due to the hydrophobic nitro group but higher stability under acidic conditions compared to acetylated analogues.
- Benzoyl/Acetyl Derivatives : Improved solubility in organic solvents (e.g., ethyl acetate) due to aromatic/ketone moieties .
Anticancer Activity
- Ethyl 7-Acetyl-3-benzoylindolizine-1-carboxylates (2b, 2q, 2r) : Show dose-dependent cytotoxicity against SiHa cervical cancer cells (IC₅₀: 10–80 µg/mL), comparable to adriamycin .
- This compound: No direct data provided, but nitro groups are known to enhance DNA alkylation in antitumor agents (e.g., nitrosoureas). Hypothesized activity may involve nitro reduction to reactive intermediates .
Enzymatic Inhibition
- Polyhydroxylated Indolizines : Act as glycosidase inhibitors, critical in antiviral and antidiabetic therapies . The nitroethyl group may interfere with enzyme binding due to steric and electronic effects.
Biological Activity
Ethyl 3-(2-nitroethyl)indolizine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indolizine class of compounds, characterized by a fused bicyclic structure containing an indole moiety. The presence of the nitro group is significant as it often enhances biological activity through various mechanisms.
The biological activity of indolizine derivatives, including this compound, can be attributed to several mechanisms:
- Enzyme Inhibition : Indolizines have been shown to inhibit various enzymes involved in critical metabolic pathways. For instance, they may interact with cyclooxygenase (COX) enzymes, which are crucial for inflammatory processes .
- Cell Signaling Modulation : These compounds can influence cell signaling pathways such as MAPK and PI3K/Akt, which are vital for cell proliferation and survival.
- Anticancer Activity : this compound has demonstrated cytotoxic effects against multiple cancer cell lines, suggesting potential as an anticancer agent. Studies indicate micromolar activity against cell lines resistant to conventional therapies .
Biological Activity Overview
Case Studies
-
Anticancer Studies :
A study evaluated the effects of this compound on several cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values in the micromolar range against resistant cell lines such as A549 and HeLa . -
Enzyme Inhibition :
Research into the inhibitory effects on COX-2 revealed that indolizine analogs could effectively inhibit this enzyme with promising IC50 values, suggesting potential use in treating inflammatory diseases . -
Mechanistic Insights :
Investigations into the molecular interactions showed that this compound binds to active sites on target enzymes, disrupting their function and altering metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
